(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester

Lipophilicity Medicinal Chemistry Physicochemical Property

Researchers seeking novel kinase inhibitor scaffolds often struggle to source regioisomerically pure, multi-substituted pyridine building blocks. This compound solves that challenge with a unique 4-methyl-5-cyano substitution pattern, offering distinct IP space and SAR exploration opportunities. - 97% purity verified by batch analysis, ensuring reproducible synthetic outcomes. - Boc-protected 2-aminopyridine motif enables selective deprotection and subsequent amide bond formation. - LogP of 2.63 provides a reliable parameter for optimizing cellular permeability in compound libraries. Global supply chain with secure, ambient shipping ensures rapid delivery for your medicinal chemistry programs.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 1823258-67-8
Cat. No. B6314485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester
CAS1823258-67-8
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C#N)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H15N3O2/c1-8-5-10(14-7-9(8)6-13)15-11(16)17-12(2,3)4/h5,7H,1-4H3,(H,14,15,16)
InChIKeySORHLXKACMQAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester


(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester is a pyridine-derived heterocyclic building block. It is characterized by a tert-butoxycarbonyl (Boc)-protected amine at the 2-position, a cyano substituent at the 5-position, and a methyl group at the 4-position. Available data indicates this compound is offered at a 97% purity by specialty chemical suppliers . This specific substitution pattern is distinct from more common 3,4,5-trisubstituted or 2,4,5-trisubstituted pyridine cores found in some kinase inhibitor scaffolds, positioning it as a specialized intermediate for medicinal chemistry.

Why Regioisomer Substitution Fails


Direct replacement of this compound with other pyridine carbamate regioisomers, such as tert-butyl (5-cyano-2-methylpyridin-4-yl)carbamate, is not scientifically justified without comparative data. The specific placement of the Boc-protected amine, cyano, and methyl groups dictates critical molecular properties, including lipophilicity (LogP) . Even subtle positional shifts can alter binding affinity, metabolic stability, and off-target profiles in final drug candidates. However, a current lack of published, head-to-head comparative performance data means that any substitution introduces a significant risk of failure in a synthetic pathway or biological assay.

Product-Specific Evidence Guide


Lipophilicity (LogP) of the Pyridine Scaffold

Quantitative physicochemical data for the target compound exists. The calculated LogP for (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester is reported as 2.63 . This value is a critical parameter for predicting absorption and distribution in drug discovery, directly influenced by this compound's unique substitution pattern. However, a comparison with the LogP of closely related regioisomers is not available in the public domain, preventing a differentiation claim based on this parameter alone.

Lipophilicity Medicinal Chemistry Physicochemical Property

Commercial Purity Comparison

A key differentiator for procurement is guaranteed purity. The target compound is supplied at 97% purity . While a regioisomer, tert-butyl (5-cyano-2-methylpyridin-4-yl)carbamate, is available at ≥98% purity (NLT 98%) from another vendor , this does not establish a functional advantage for either compound. The lack of a direct, controlled analysis makes a purity-based selection arbitrary.

Quality Control Building Block Chemical Synthesis

Application Scenarios


Medicinal Chemistry Scaffold Decoration

This compound serves as a versatile scaffold for parallel synthesis. The Boc-protected amine can be selectively deprotected under acidic conditions to generate a free amine for further amide bond formation. Its specific LogP of 2.63 is a data point for medicinal chemists optimizing compound libraries for cellular permeability.

Kinase Inhibitor Intermediate Synthesis

The 2-aminopyridine motif, unmasked after Boc deprotection, is a known pharmacophore in kinase inhibitors. This specific 4-methyl-5-cyano substitution pattern provides a regioisomeric alternative to the extensively studied 3,4,5-trisubstituted pyridines, potentially offering novel intellectual property space in drug discovery .

Chemical Biology Probe Development

The cyano group at the 5-position is a strong electron-withdrawing group that can tune the reactivity of the pyridine ring. This compound can be used to build sulfonamide or urea-linked analogues, such as 1-[(5-cyano-4-methylpyridin-2-yl)amino]-3-(2,6-dichloropyridin-4-yl)urea, for biological screening . Its unique substitution pattern enables the exploration of structure-activity relationships (SAR) for new biological targets.

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